molecular formula C9H14O3 B6616001 1,8-dioxaspiro[5.5]undecan-4-one CAS No. 1339499-24-9

1,8-dioxaspiro[5.5]undecan-4-one

Cat. No.: B6616001
CAS No.: 1339499-24-9
M. Wt: 170.21 g/mol
InChI Key: ZXMYNJOCMOPTBF-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[5.5]undecan-4-one is a spiroacetal compound characterized by a unique spirocyclic structure. This compound is part of the broader class of spiroacetals, which are known for their stability and interesting chemical properties. The spiroacetal moiety is a common structural motif in natural products and synthetic compounds, often contributing to their biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dioxaspiro[5.5]undecan-4-one can be synthesized through various methods. One common approach involves the cyclization of alkenyl hydroxyketones in the presence of a Lewis acid and an organoselenium reagent. This method typically involves the formation of a hemiacetal intermediate, which then undergoes cyclization to form the spiroacetal structure .

Industrial Production Methods

Industrial production of this compound often involves optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spiroacetal into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroacetal structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,8-Dioxaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,8-dioxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The spiroacetal structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Similar in structure but differs in the position of the oxygen atoms.

    1,5-Dioxaspiro[5.5]undecane: Another spiroacetal with a different oxygen placement.

    1,3-Dioxaspiro[5.5]undecane: Features a different ring size and oxygen arrangement.

Uniqueness

1,8-Dioxaspiro[5.5]undecan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,8-dioxaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYNJOCMOPTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)CCO2)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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